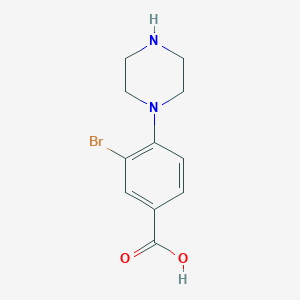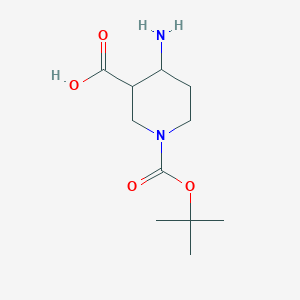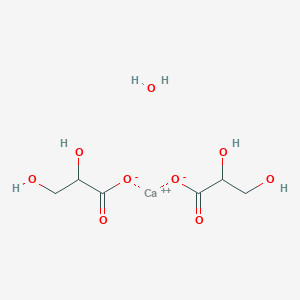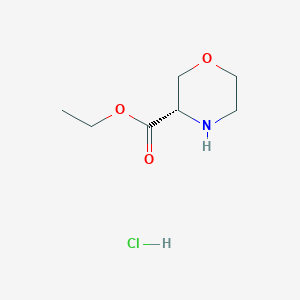
(S)-ethyl morpholine-3-carboxylate hydrochloride
Overview
Description
“(S)-Ethyl morpholine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 218594-84-4 . It has a molecular weight of 195.65 and its IUPAC name is ethyl (3S)-3-morpholinecarboxylate hydrochloride . It is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 . The molecular formula is C7H14ClNO3.Physical and Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
(S)-ethyl morpholine-3-carboxylate hydrochloride is used in the synthesis of cyclopenta[c]pyridine derivatives. These compounds are important for their potential applications in medicinal chemistry and as intermediates in the synthesis of various heterocyclic systems. For instance, ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate, a related compound, has been used to produce derivatives like morpholinium 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thiolate through reactions with cyanothioacetamide. These derivatives are then further manipulated to yield novel heterocyclic compounds, demonstrating the versatility of morpholine derivatives in chemical synthesis (Dotsenko, Krivokolysko, & Litvinov, 2008).
Corrosion Inhibition
The compound has been studied for its role in corrosion inhibition, particularly in the context of steel protection in neutral solutions. N-ethyl-morpholine salts of aromatic carboxylic acids, which share structural similarities with this compound, have been shown to inhibit anodic reactions on steel surfaces. These findings suggest that morpholine derivatives can be effective in preventing metal corrosion, highlighting their potential in materials science and engineering applications (Agarwal & Landolt, 1998).
Neurokinin-1 Receptor Antagonism
In the pharmaceutical domain, related morpholine derivatives have been developed as neurokinin-1 (NK1) receptor antagonists, which are significant for their potential therapeutic applications in treating conditions like depression and emesis. The development of water-soluble, orally active NK1 receptor antagonists, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, underscores the importance of morpholine derivatives in medicinal chemistry (Harrison et al., 2001).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do so .
Properties
IUPAC Name |
ethyl (3S)-morpholine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERWECVXIGGYMH-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660910 | |
| Record name | Ethyl (3S)-morpholine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218594-84-4 | |
| Record name | Ethyl (3S)-morpholine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







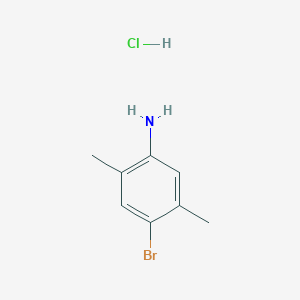
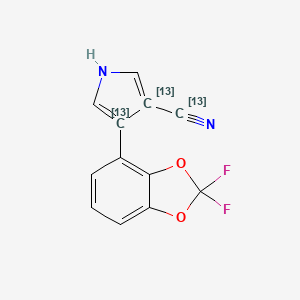
![Boronic acid,B-[2-(4-methoxyphenoxy)phenyl]-](/img/structure/B1499943.png)


